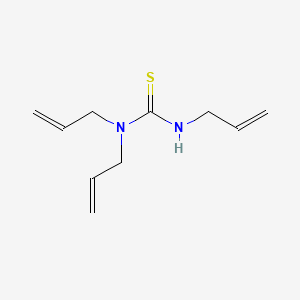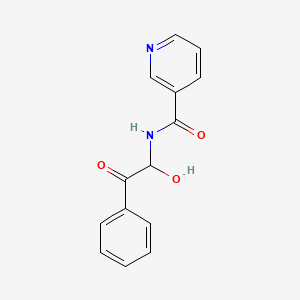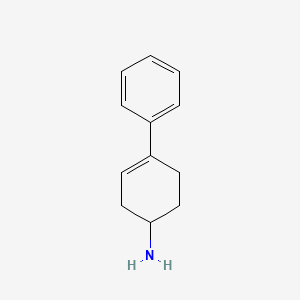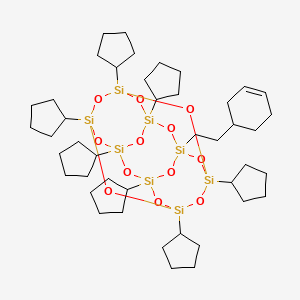
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy&
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& is a complex organosilicon compound. It is characterized by its unique structure, which includes multiple cyclohexenyl and siloxane groups. This compound is known for its stability and versatility in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& involves multiple steps. The initial step typically includes the preparation of cyclohexenyl derivatives, followed by the introduction of siloxane groups through hydrosilylation reactions. The reaction conditions often require the use of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation process.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to accommodate larger quantities. This often includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and distillation are common in industrial settings.
化学反応の分析
Types of Reactions
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexenyl groups, using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce fully saturated cyclohexyl derivatives.
科学的研究の応用
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a drug delivery system due to its stability and biocompatibility.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& involves its interaction with molecular targets through its siloxane and cyclohexenyl groups. These interactions can modulate various biochemical pathways, making it a versatile compound in both research and industrial applications.
類似化合物との比較
Similar Compounds
Octacyclohexenylethyldimethylsilyloxy-POSS: Similar in structure but with different functional groups.
Triethoxysilylpropyl isocyanate: Shares the siloxane backbone but differs in its isocyanate functionality.
Uniqueness
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& is unique due to its combination of cyclohexenyl and siloxane groups, providing a balance of stability and reactivity that is not commonly found in other compounds.
特性
CAS番号 |
307496-19-1 |
|---|---|
分子式 |
C43H76O12Si8 |
分子量 |
1009.7 g/mol |
IUPAC名 |
1-(2-cyclohex-3-en-1-ylethyl)-3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |
InChI |
InChI=1S/C43H76O12Si8/c1-2-18-36(19-3-1)34-35-56-44-57(37-20-4-5-21-37)47-60(40-26-10-11-27-40)49-58(45-56,38-22-6-7-23-38)51-62(42-30-14-15-31-42)52-59(46-56,39-24-8-9-25-39)50-61(48-57,41-28-12-13-29-41)54-63(53-60,55-62)43-32-16-17-33-43/h1-2,36-43H,3-35H2 |
InChIキー |
KBSDLBVPAHQCRY-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCC1CCC=CC1 |
正規SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCC1CCC=CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


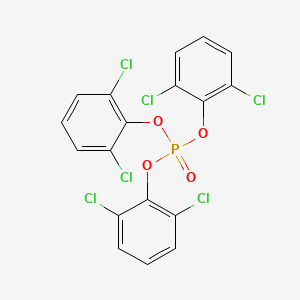
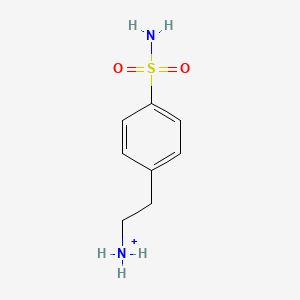

![3-Chlorothieno[2,3-b]thiophene-2-carbonyl chloride](/img/structure/B1622637.png)

![ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1622639.png)
![[D-Ala6, N-Me-Leu7]-LH-RH](/img/structure/B1622640.png)
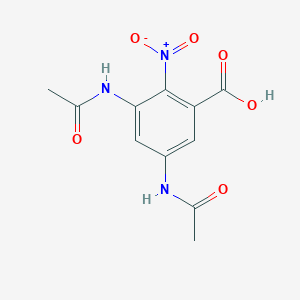
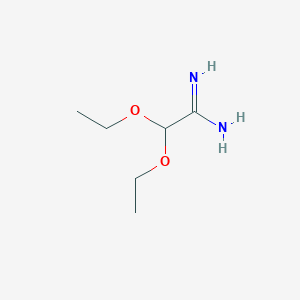
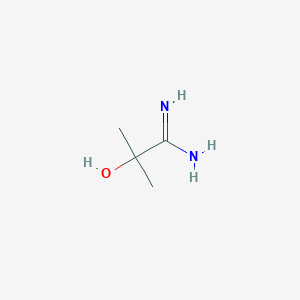
![S-[2-(3-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622646.png)
